molecular formula C28H24FN3O2 B303828 N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

カタログ番号 B303828
分子量: 453.5 g/mol
InChIキー: UMUJQLOLXINPQS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as FL118, is a novel anticancer drug candidate. It is a small molecule compound that has shown promising results in preclinical studies.

作用機序

N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide exerts its anticancer effects through multiple mechanisms. It inhibits the activity of multiple proteins involved in cancer cell survival and proliferation, including MDM2, XIAP, and survivin. N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in animal studies, with no significant toxicity observed. N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have potent antitumor activity in vivo, with tumor growth inhibition observed in multiple xenograft models.

実験室実験の利点と制限

N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a promising candidate for preclinical studies and has shown potent antitumor activity in various cancer cell lines and animal models. However, its mechanism of action is complex, and further studies are needed to fully understand its effects. Additionally, N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.

将来の方向性

There are several future directions for the study of N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. Further preclinical studies are needed to fully understand its mechanism of action and optimize its dosing and administration. Clinical trials are needed to evaluate its safety and efficacy in humans. Combination therapy studies with other anticancer drugs are also warranted, as N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has shown promise in overcoming drug resistance in cancer cells. Finally, studies are needed to evaluate the potential of N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in other disease areas, such as neurodegenerative disorders.

合成法

The synthesis of N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves a multi-step process. It starts with the reaction of 3-fluorobenzaldehyde with 2-methyl-5-nitrophenylacetic acid to form 3-fluoro-2-methyl-5-nitrophenylacrylic acid. This intermediate is then reduced to 3-fluoro-2-methyl-5-aminophenylacrylic acid, which is then reacted with pyridine-2-carboxylic acid to form the final product, N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide.

科学的研究の応用

N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its anticancer properties. It has shown potent antitumor activity in various cancer cell lines, including breast, lung, colon, and pancreatic cancers. N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to overcome drug resistance in cancer cells, making it a promising candidate for combination therapy.

特性

製品名

N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

分子式

C28H24FN3O2

分子量

453.5 g/mol

IUPAC名

N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C28H24FN3O2/c1-17-25(28(34)32-21-11-7-10-20(29)16-21)27(22-12-5-6-13-30-22)26-23(31-17)14-19(15-24(26)33)18-8-3-2-4-9-18/h2-13,16,19,27,31H,14-15H2,1H3,(H,32,34)

InChIキー

UMUJQLOLXINPQS-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=N4)C(=O)NC5=CC(=CC=C5)F

正規SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=N4)C(=O)NC5=CC(=CC=C5)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。